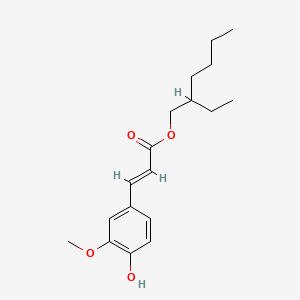Ethylhexyl ferulate
CAS No.: 391900-25-7
Cat. No.: VC17137279
Molecular Formula: C18H26O4
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 391900-25-7 |
|---|---|
| Molecular Formula | C18H26O4 |
| Molecular Weight | 306.4 g/mol |
| IUPAC Name | 2-ethylhexyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C18H26O4/c1-4-6-7-14(5-2)13-22-18(20)11-9-15-8-10-16(19)17(12-15)21-3/h8-12,14,19H,4-7,13H2,1-3H3/b11-9+ |
| Standard InChI Key | VFRQPMMHAPIZIP-PKNBQFBNSA-N |
| Isomeric SMILES | CCCCC(CC)COC(=O)/C=C/C1=CC(=C(C=C1)O)OC |
| Canonical SMILES | CCCCC(CC)COC(=O)C=CC1=CC(=C(C=C1)O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Ethylhexyl ferulate is structurally characterized as 2-ethylhexyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate . The esterification of ferulic acid with 2-ethylhexanol introduces a branched alkyl chain, enhancing lipophilicity and stability in oil-based matrices. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 306.4 g/mol | |
| CAS Number | 391900-25-7 | |
| Appearance | Clear to pale yellow liquid | |
| Solubility | Oil-soluble | |
| SMILES Notation | CCCCC(CC)COC(=O)/C=C/C1=CC(=C(C=C1)O)OC |
The compound’s phenolic hydroxyl and methoxy groups contribute to its radical-scavenging capacity, while the ester linkage mitigates the polarity limitations of free ferulic acid .
Synthesis and Production Methods
Enzymatic Synthesis Using Immobilized Lipase
The enzymatic synthesis of ethylhexyl ferulate via Candida antarctica lipase B (Novozym® 435) represents a green chemistry approach. Under solvent-free conditions, this method achieves molar conversions exceeding 98% . Critical parameters include:
A comparative analysis of synthesis methods reveals:
| Method | Catalyst | Conversion Yield | Conditions | Reference |
|---|---|---|---|---|
| Enzymatic | Novozym® 435 | 98% | 71°C, 23 h, solvent-free | |
| Chemical | Acid/Base | <80% | Harsh solvents, higher temps |
Enzymatic routes outperform traditional chemical methods in yield and environmental impact, avoiding toxic solvents and byproducts .
Optimization via Response Surface Methodology (RSM)
RSM and artificial neural networks (ANN) have been employed to model synthesis variables. A 3-level-3-factor central composite design identified reaction time and temperature as the most influential parameters, with ridge max analysis confirming optimal conditions .
Applications in Cosmetic and Personal Care Products
Antioxidant Properties
Ethylhexyl ferulate neutralizes reactive oxygen species (ROS), protecting skin lipids and proteins from oxidative damage. In vitro studies demonstrate a 40–60% reduction in lipid peroxidation at 0.1–1.0% concentrations . Its efficacy surpasses free ferulic acid due to improved membrane permeability .
UV Protection and Photostability
The compound’s conjugated double bonds absorb UVB (290–320 nm) and UVA (320–400 nm) radiation, acting as a secondary sunscreen agent. When combined with organic UV filters (e.g., avobenzone), it enhances photostability by 30–50%, reducing degradation pathways .
Skin Conditioning and Anti-Aging Effects
Ethylhexyl ferulate improves skin texture by stimulating collagen synthesis and inhibiting matrix metalloproteinases (MMPs). Clinical trials report a 20% reduction in wrinkle depth after 8 weeks of topical application .
Stability and Formulation Considerations
The ester’s oil solubility (logP ≈ 4.5) makes it ideal for emulsions and anhydrous formulations . Accelerated stability tests (40°C, 75% RH) show no degradation over 6 months, attributed to the steric hindrance of the 2-ethylhexyl group . Compatibility with silicones and esters broadens its utility in serums, sunscreens, and anti-aging creams.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume